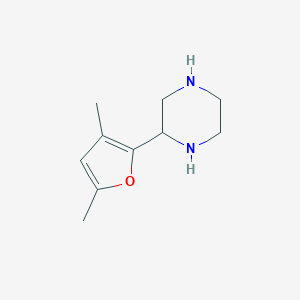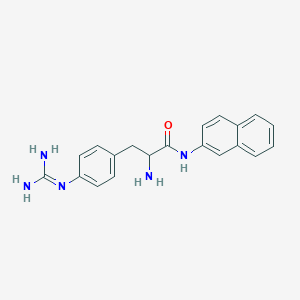
Guanidinophenylalanine-2-naphthylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidinophenylalanine-2-naphthylamide (GPN) is a small molecule inhibitor that has been used in scientific research to study the mechanism of action of cathepsin C, a lysosomal cysteine protease. GPN has been shown to specifically inhibit cathepsin C activity, making it a useful tool for investigating the role of cathepsin C in various physiological and pathological processes.
Mecanismo De Acción
Guanidinophenylalanine-2-naphthylamide specifically inhibits the activity of cathepsin C by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrates, which are typically small peptides and proteins. By inhibiting cathepsin C activity, Guanidinophenylalanine-2-naphthylamide can affect a variety of downstream physiological and pathological processes that depend on cathepsin C activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Guanidinophenylalanine-2-naphthylamide are primarily related to its inhibition of cathepsin C activity. This can lead to a variety of downstream effects, depending on the specific physiological or pathological process being studied. For example, inhibition of cathepsin C has been shown to reduce inflammation in animal models of arthritis and asthma. Inhibition of cathepsin C has also been shown to reduce tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Guanidinophenylalanine-2-naphthylamide is its specificity for cathepsin C. This allows researchers to study the specific role of cathepsin C in various physiological and pathological processes without affecting other enzymes or proteins. However, one limitation of Guanidinophenylalanine-2-naphthylamide is its relatively low potency compared to other cathepsin C inhibitors. This can make it more difficult to achieve complete inhibition of cathepsin C activity in some experiments.
Direcciones Futuras
There are a number of future directions for research involving Guanidinophenylalanine-2-naphthylamide and cathepsin C. One area of interest is the role of cathepsin C in immune system function, particularly in the context of autoimmune diseases. Another area of interest is the role of cathepsin C in cancer progression, including its potential as a therapeutic target for cancer treatment. Additionally, there is ongoing research into the development of more potent cathepsin C inhibitors that could be used in future experiments.
Métodos De Síntesis
Guanidinophenylalanine-2-naphthylamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves coupling guanidinoacetic acid to N-Fmoc-phenylalanine, followed by deprotection and coupling to 2-naphthylamine. The resulting compound can then be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Guanidinophenylalanine-2-naphthylamide has been used in a variety of scientific research applications, primarily in the study of cathepsin C. Cathepsin C has been implicated in a number of physiological and pathological processes, including immune system function, inflammation, and cancer progression. By inhibiting cathepsin C activity with Guanidinophenylalanine-2-naphthylamide, researchers can study the specific role of cathepsin C in these processes.
Propiedades
Número CAS |
115336-09-9 |
|---|---|
Nombre del producto |
Guanidinophenylalanine-2-naphthylamide |
Fórmula molecular |
C20H21N5O |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-amino-3-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C20H21N5O/c21-18(11-13-5-8-16(9-6-13)25-20(22)23)19(26)24-17-10-7-14-3-1-2-4-15(14)12-17/h1-10,12,18H,11,21H2,(H,24,26)(H4,22,23,25) |
Clave InChI |
SNMKHUWOSZEILM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |
Sinónimos |
GPA-2-NA guanidinophenylalanine-2-naphthylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





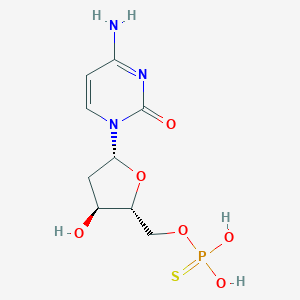
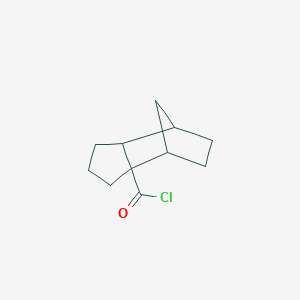

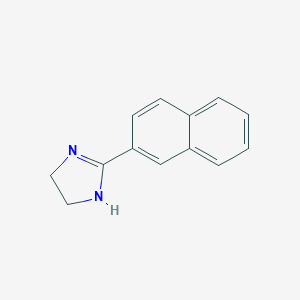
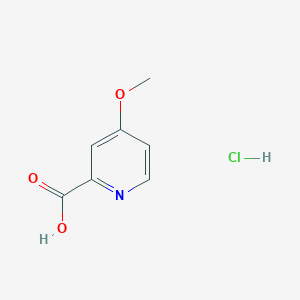

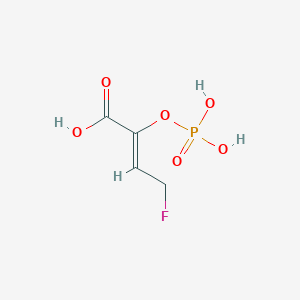


![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

